molecular formula C41H47N3O17 B12768381 Pradimicin A methylamide CAS No. 133917-51-8

Pradimicin A methylamide

Cat. No.: B12768381
CAS No.: 133917-51-8
M. Wt: 853.8 g/mol
InChI Key: VANOHTYKXIEDHU-UHFFFAOYSA-N
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Description

Pradimicin A methylamide is a derivative of Pradimicin A, a unique antibiotic compound derived from actinomycetes. Pradimicin A and its derivatives are known for their potent antimicrobial activities, including antifungal, antiviral, and antiparasitic properties. These compounds exhibit a unique mechanism of action by binding to D-mannose-containing glycans on pathogenic species, making them promising candidates for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pradimicin A methylamide involves the modification of the carboxy group of Pradimicin A. One common method includes the attachment of 2-aminoethanol to the carboxy group via an amide linkage. This modification significantly suppresses the aggregation tendency of Pradimicin A, enhancing its solubility and therapeutic potential .

Industrial Production Methods: Pradimicins, including this compound, are typically produced through fermentation processes involving actinomycetes such as Actinomadura hibisca. The fermentation products are then chemically modified to obtain the desired derivatives .

Chemical Reactions Analysis

Types of Reactions: Pradimicin A methylamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the quinone moiety of Pradimicin A, affecting its redox properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Pradimicin A with modified functional groups, enhancing their biological activity and solubility .

Mechanism of Action

Pradimicin A methylamide exerts its effects by binding to D-mannose-containing glycans on the surface of pathogenic species. This binding disrupts the integrity of the cell wall or viral envelope, inhibiting the pathogen’s ability to infect host cells. The compound forms a ternary complex with D-mannose and calcium, leading to the disruption of the cell membrane or viral envelope .

Comparison with Similar Compounds

Uniqueness: Pradimicin A methylamide stands out due to its enhanced solubility and reduced aggregation tendency compared to other pradimicin derivatives. This makes it a more promising candidate for therapeutic applications, particularly in treating infections caused by glycan-containing pathogens .

Properties

CAS No.

133917-51-8

Molecular Formula

C41H47N3O17

Molecular Weight

853.8 g/mol

IUPAC Name

1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide

InChI

InChI=1S/C41H47N3O17/c1-12-7-19-25(32(51)22(12)39(56)44-13(2)38(55)43-5)24-17(10-18-26(33(24)52)29(48)16-8-15(57-6)9-20(45)23(16)28(18)47)30(49)36(19)60-41-35(54)37(27(42-4)14(3)59-41)61-40-34(53)31(50)21(46)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-42,45-46,49-54H,11H2,1-6H3,(H,43,55)(H,44,56)

InChI Key

VANOHTYKXIEDHU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

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